N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide
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Overview
Description
“N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide” is a compound that contains a thiazole ring and a piperidine ring . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). Compounds containing thiazole and piperidine moieties are known to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds have been synthesized through various methods . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Scientific Research Applications
Antimicrobial Applications
Compounds structurally related to "N-(5-(piperidin-1-ylsulfonyl)thiazol-2-yl)acetamide" have been evaluated for their antimicrobial activities. For instance, derivatives obtained from the reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species. Notably, these compounds showed a higher efficacy against fungi than bacteria, with specific compounds being more effective against Candida utilis due to the presence of a 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring (Mokhtari & Pourabdollah, 2013).
Anticancer Applications
Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing a biologically active sulfone moiety, derived from reactions involving 2-cyano-N'-[1-(4-(piperidin-1-ylsulfonyl) phenyl) ethylidene] acetohydrazide, were evaluated for their in-vitro anticancer activity against the human breast cancer cell line (MCF7). Some compounds exhibited better activity than Doxorubicin, a reference drug, indicating their potential as anticancer agents (Al-Said et al., 2011).
Enzyme Inhibitory Activities
Research has also been conducted on the enzyme inhibitory properties of compounds structurally similar to "this compound." A series of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated against acetylcholinesterase and butyrylcholinesterase enzymes. These compounds displayed promising activity, indicating their potential for therapeutic applications involving enzyme inhibition (Khalid et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .
Mode of Action
It is known that sulfonamide derivatives can inhibit the growth of bacterial cells . Furthermore, compounds with acetamide linkage exhibit a variety of biological activities, including antimicrobial and anti-inflammatory properties .
Biochemical Pathways
It is known that sulfonamides can inhibit the cyclooxygenase (cox) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin .
Pharmacokinetics
In silico studies of similar compounds have indicated reliable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant activity against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines .
Properties
IUPAC Name |
N-(5-piperidin-1-ylsulfonyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S2/c1-8(14)12-10-11-7-9(17-10)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEYLVOOKLPIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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